2-(4-benzoylphenyl)acetic Acid

描述

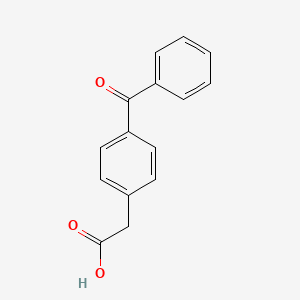

2-(4-Benzoylphenyl)acetic acid is an organic compound with the molecular formula C15H12O3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 4-benzoylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzoylphenyl)acetic acid typically involves the Friedel-Crafts acylation of benzene derivatives. One common method includes the reaction of benzoyl chloride with phenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions: 2-(4-Benzoylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzene derivatives.

科学研究应用

Medicinal Chemistry

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Desmethyl ketoprofen is primarily studied as a model compound for the development of NSAIDs. It exhibits anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By reducing prostaglandin production, desmethyl ketoprofen alleviates pain and inflammation, making it a valuable candidate in pain management therapies.

Pain Relief Medications

Research indicates that desmethyl ketoprofen is being evaluated for its efficacy in new formulations aimed at improving pain relief. Its mechanism of action aligns with other NSAIDs, making it a potential alternative for patients who may not respond well to existing medications.

Biological Research

Cellular Processes and Inflammation Studies

In biological research, 2-(4-benzoylphenyl)acetic acid has been investigated for its effects on cellular processes related to inflammation. Studies have shown that it can modulate various signaling pathways involved in inflammatory responses, providing insights into its potential therapeutic uses in conditions characterized by chronic inflammation.

Antimicrobial Properties

Compounds similar to desmethyl ketoprofen have demonstrated antimicrobial activity. Research suggests that these compounds can inhibit bacterial growth, indicating their potential application in developing new antimicrobial agents. This aspect is particularly relevant given the rising concerns over antibiotic resistance.

Pharmaceutical Development

Quality Control Standards

In the pharmaceutical industry, desmethyl ketoprofen serves as a reference standard in quality control processes. Its consistent chemical properties make it an ideal benchmark for assessing the quality and efficacy of NSAID formulations during production.

Case Study 1: Efficacy in Inflammatory Models

A study evaluated the efficacy of desmethyl ketoprofen in animal models of inflammation. Results indicated significant reductions in inflammatory markers compared to control groups, supporting its potential use as an effective anti-inflammatory agent .

Case Study 2: Antimicrobial Activity

Research conducted on structurally similar compounds revealed that certain derivatives of desmethyl ketoprofen exhibited notable antimicrobial activity against various bacterial strains. The findings suggest that modifications to the benzoyl group can enhance antibacterial properties, paving the way for new drug development.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of NSAIDs | Inhibits COX-2 enzyme, reduces inflammation |

| Biological Research | Studies on cellular processes | Modulates inflammatory signaling pathways |

| Pharmaceutical Development | Quality control standard | Serves as a benchmark for NSAID formulations |

| Antimicrobial Research | Potential as an antimicrobial agent | Inhibits bacterial growth |

作用机制

The mechanism of action of 2-(4-benzoylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

相似化合物的比较

- 4-Benzoylphenylacetic acid

- 4-Methylbenzophenone

- Benzoyl chloride

Comparison: 2-(4-Benzoylphenyl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher molecular weight and different reactivity patterns, making it suitable for specific applications in research and industry .

生物活性

2-(4-benzoylphenyl)acetic acid, with the molecular formula C15H12O3, is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound is structurally characterized by the presence of a benzoyl group attached to a phenylacetic acid backbone. Its biological activities have been primarily studied in relation to its anti-inflammatory properties, which are significant in the context of various diseases.

Key Biological Activities:

- Anti-inflammatory Effects: this compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins .

- Analgesic Properties: The compound exhibits pain-relieving effects, making it a candidate for further development in pain management therapies.

The biological effects of this compound are primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.

In Vitro Studies

Research has demonstrated that this compound can significantly reduce inflammatory markers in cell cultures. For instance, studies involving human cell lines have shown a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production upon treatment with this compound .

Animal Studies

In vivo studies conducted on mice have illustrated the analgesic effects of this compound. Mice treated with varying doses exhibited reduced pain responses in formalin-induced pain models, indicating its potential as a therapeutic agent for managing acute pain .

Comparative Analysis

To better understand the efficacy of this compound relative to other compounds with similar structures, a comparison table is provided below:

| Compound | Anti-inflammatory Activity | Analgesic Effect | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | COX inhibition |

| Ibuprofen | Yes | Yes | COX inhibition |

| Aspirin | Yes | Yes | COX inhibition |

| Acetaminophen | No | Yes | COX inhibition (central action) |

属性

IUPAC Name |

2-(4-benzoylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(17)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZOEMNCWIVMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451789 | |

| Record name | 4-benzoylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26077-80-5 | |

| Record name | 4-benzoylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。